Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate
Description
Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate is a heterocyclic compound featuring a benzothiazole core linked via a methyl group to a 4-phenoxybenzoate ester. The benzothiazole moiety is known for its pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities, while the phenoxybenzoate group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-phenoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-21(24-14-20-22-18-8-4-5-9-19(18)26-20)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKLKIVDAXDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate typically involves the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then reacted with 4-phenoxybenzoic acid or its derivatives under esterification conditions to yield the final product . Common reagents used in these reactions include sulfur-containing compounds, aldehydes, and carboxylic acids. The reaction conditions often involve the use of solvents such as ethanol or isopropanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cardiovascular Disease Treatment
Recent studies have highlighted the role of benzo[d]thiazole derivatives, including benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate, as biased agonists of the angiotensin II receptor (AT1R). These compounds have shown promise in treating cardiovascular diseases such as heart failure and hypertension by selectively activating specific signaling pathways associated with AT1R, which may lead to improved patient outcomes in chronic heart conditions .
1.2 Neurodegenerative Diseases
Research into multi-target-directed ligands (MTDLs) has indicated that derivatives of benzo[d]thiazole can effectively inhibit enzymes associated with neurodegenerative diseases. For instance, compounds similar to this compound have been tested for their inhibitory effects on monoamine oxidase and cholinesterase, which are critical in managing conditions like Alzheimer’s disease and depression. Some derivatives demonstrated significant activity in reducing depressive symptoms in animal models .
1.3 Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds related to this compound have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole core can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Research Findings on Benzo[d]thiazole Derivatives
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Benzothiazole Derivatives with Ester/Aryl Linkages
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate
- Structure: Substitutes benzothiazole with benzimidazole and replaces phenoxy with a methyl ester.
- Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ .
2-(Benzo[d]thiazol-2-ylmethyl)-7-bromoquinazolin-4(3H)-one
- Structure: Integrates a quinazolinone ring instead of phenoxybenzoate.
- Activity : Demonstrated anticancer activity in preliminary studies, with a melting point >300°C, indicating high thermal stability .
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol (Yl-109)
- Structure: Contains a methoxyphenol group instead of phenoxybenzoate.
- Properties: Higher water solubility due to the phenolic -OH group (logP = 3.2) compared to the lipophilic ester in the target compound .
- Applications: Investigated for antioxidant and antitumor applications, leveraging the redox-active phenol group .
Benzothiazole-Aniline Derivatives
4-(Benzo[d]thiazol-2-ylmethyl)aniline
- Structure: Features an aniline group instead of phenoxybenzoate.
- Reactivity : The primary amine enables participation in Schiff base formation or diazotization, offering versatility in derivatization .
- Drawbacks : Lower hydrolytic stability compared to ester-containing analogs due to amine sensitivity under acidic conditions .
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas
Heterocyclic Variants with Divergent Cores
2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole
- Structure : Replaces benzothiazole with benzoxazole and incorporates a pyrazole-thiazole hybrid.
- Activity : Shows dual cyclooxygenase-2 (COX-2) inhibition and antimicrobial effects, attributed to the benzoxazole’s planar structure .
6-(Benzo[d]thiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine
Comparative Data Table
Research Findings and Trends
- Synthetic Yields: Benzothiazole-amine derivatives (e.g., thioureas) achieve higher yields (~79%) compared to triazine or quinazolinone analogs (~27–35%) due to fewer steric constraints .
- Bioactivity : Esters like the target compound and Yl-109 show balanced lipophilicity for membrane penetration, whereas aniline derivatives may require prodrug strategies to enhance bioavailability .
Biological Activity
Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their varied biological activities. The structural features that contribute to its activity include the benzothiazole moiety and the phenoxybenzoate group. These components enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Benzothiazole derivatives, including this compound, exhibit biological activities through several mechanisms:
- Anticancer Activity : These compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies indicate that they can target specific pathways involved in tumor growth, such as the EGFR signaling pathway .
- Antimicrobial Effects : Research has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its efficacy .
- Anti-inflammatory Properties : Benzothiazole derivatives have also been investigated for their anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the practical applications of this compound in medical research:
- Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines, demonstrating significant cytotoxicity against HeLa cells (IC50 values in the low micromolar range) compared to standard chemotherapeutics like cisplatin .
- Inhibition of H+/K+ ATPase : Another investigation focused on the compound's ability to inhibit H+/K+ ATPase, a critical enzyme in gastric acid secretion. The results showed that certain derivatives exhibited greater inhibitory activity than the standard drug omeprazole, suggesting potential for treating gastric disorders .
- Antimicrobial Testing : In vitro testing against various bacterial strains revealed that this compound displayed broad-spectrum antimicrobial activity, particularly against resistant strains of Staphylococcus aureus and Salmonella spp., indicating its potential as an alternative therapeutic agent .
Research Findings
Recent studies have expanded our understanding of the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenoxy group can significantly enhance biological activity. For instance, compounds with hydroxyl or methoxy substitutions exhibited increased potency against cancer cells and improved anti-inflammatory effects .
- Biochemical Pathways : The compound has been shown to affect various biochemical pathways, including those involved in apoptosis and inflammation. This multifaceted action underscores its potential as a therapeutic agent across different disease states .
Q & A
Basic: What are the standard synthetic routes for Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate, and how are yields optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives involving the benzo[d]thiazole moiety can be prepared by reacting benzothiazole-2-methanol with activated esters (e.g., 4-phenoxybenzoyl chloride) under reflux in polar aprotic solvents like DMF or THF. Catalysts such as DMAP or triethylamine are often employed to enhance reactivity . Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (4–6 hours), and purification via column chromatography. Yields reported in analogous syntheses range from 38% to 76%, with lower yields attributed to steric hindrance or competing side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing Benzo[d]thiazol-2-ylmethyl derivatives?
Methodological Answer:
Key techniques include:
- ¹H/¹³C-NMR : For confirming substituent integration and electronic environments. For example, the methylene group (–CH₂–) in benzo[d]thiazol-2-ylmethyl derivatives appears as a singlet at δ ~4.8–5.2 ppm in ¹H-NMR .
- UPLC-MS : Used to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 458.2) and purity (>95%) .
- Elemental Analysis : Validates C, H, N content (e.g., deviations <0.3% between calculated and observed values indicate high purity) .
Advanced: How can computational methods like DFT predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the Colle-Salvetti correlation-energy formula (adapted into a density-functional framework) can predict intramolecular charge transfer between the electron-rich benzo[d]thiazole and the phenoxybenzoyl groups . These models help rationalize reactivity in electrophilic substitution or photochemical reactions .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., antiviral vs. antitumor efficacy) often arise from:
- Assay Variability : Differences in cell lines (e.g., RSV vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Standardized protocols (e.g., MTT assays) and triplicate replicates improve reproducibility .
- Structural Analogues : Subtle substituent changes (e.g., –CF₃ vs. –CH₃) drastically alter activity. Meta-analysis of SAR studies using tools like Hansch analysis can identify critical pharmacophores .
Advanced: How does modifying substituents on the benzoate moiety affect the compound’s biological activity?
Methodological Answer:
Substituent effects are systematically evaluated via:
- Electron-Withdrawing Groups (EWGs) : –NO₂ or –CF₃ on the phenoxy ring enhance electrophilic interactions, improving antiviral activity (e.g., RSV inhibition in ).
- Hydrophobic Groups : Bulky aryl substituents (e.g., 2,4-dimethylbenzyl) increase logP, enhancing membrane permeability but potentially reducing solubility .
- Case Study : Replacing the 4-phenoxy group with a 4-(trifluoromethyl)phenyl moiety in pyrimidine derivatives boosted antitumor activity by 3-fold (IC₅₀ = 1.2 µM vs. 3.5 µM) .
Advanced: What are the challenges in optimizing reaction conditions for large-scale synthesis without compromising purity?
Methodological Answer:
Key challenges include:
- Solvent Selection : Scaling polar aprotic solvents (DMF, THF) requires recovery systems to reduce costs and environmental impact.
- Catalyst Loading : High catalyst ratios (e.g., 10 mol% DMAP) improve kinetics but complicate purification. Alternatives like immobilized catalysts or flow chemistry mitigate this .
- Purification : Column chromatography is impractical at scale. Recrystallization in ethanol/water mixtures (80:20 v/v) or fractional distillation are preferred for ≥90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
